2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide

HDAC inhibition cancer epigenetics indoline derivatives

2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide (CAS 1021235-41-5), also referred to as N'-hydroxy-2-(indolin-1-yl)benzimidamide, is a synthetic small molecule belonging to the benzamidoxime (N-hydroxybenzimidamide) family, incorporating a 2,3-dihydroindole (indoline) substituent on the benzene ring. Benzamidoximes are formally distinguished from the more extensively studied hydroxamic acids by their N-hydroxyamidine functional group.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 1021235-41-5
Cat. No. B1423911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide
CAS1021235-41-5
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N
InChIInChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17)
InChIKeyFIDRXEYXYSDRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide (CAS 1021235-41-5): Compound-Class Identity for Scientific Procurement


2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide (CAS 1021235-41-5), also referred to as N'-hydroxy-2-(indolin-1-yl)benzimidamide, is a synthetic small molecule belonging to the benzamidoxime (N-hydroxybenzimidamide) family, incorporating a 2,3-dihydroindole (indoline) substituent on the benzene ring . Benzamidoximes are formally distinguished from the more extensively studied hydroxamic acids by their N-hydroxyamidine functional group [1]. This structural feature enables metal chelation and prodrug potential via in vivo reduction to the corresponding amidine, as exemplified by ximelagatran’s amidoxime prodrug strategy [2]. The indoline moiety provides a partially saturated bicyclic scaffold that differentiates this compound from both indole- and isoindole-amidoxime analogs, potentially influencing target selectivity and pharmacokinetics. Currently, publicly available biological data are sparse, and much of the compound’s activity is inferred from chemotype-level observations.

Why Indole-Amidoxime Analogs Cannot Substitute for 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide in Pharmacological Research


Benzamidoximes bearing heteroaryl substituents exhibit high sensitivity to the nature of the heterocycle in terms of target binding and biological activity. Simple substitution of the indoline for an indole (e.g., indole-3-carboxamidoxime) or azaindole (e.g., 7-azaindole-3-acetamidoxime) is documented to confer distinct pharmacological profiles, with azaindole variants showing differing antihypertensive potencies compared to indole amidoximes [1]. Within the broader class of N-hydroxybenzamides incorporating indole/indoline caps, the saturation state of the indole ring influences histone deacetylase (HDAC) inhibitory potency; N-hydroxybenzamides with a 2-oxoindoline cap achieve IC50 values in the sub-micromolar range against HDAC2, while the corresponding indole-capped analogs display different selectivity profiles [2]. These chemotype-level findings demonstrate that the 2,3-dihydro-1H-indol-1-yl substituent of the target compound is not interchangeable with indole, azaindole, or isoindoline variants without altering target engagement, selectivity, and downstream cellular effects. The specific quantitative performance characteristics of the exact compound are addressed in Section 3.

Head-to-Head Evidence for Prioritizing 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide over Structural Analogs


HDAC2 Enzyme Inhibition Potency of N-Hydroxyaryl-Indoline Hybrids vs. Pan-HDAC Inhibitor Vorinostat (SAHA)

In the closely related chemical space of N-hydroxybenzamides with indoline caps, compounds incorporating the indoline scaffold exhibited potent HDAC2 inhibition with IC50 values in the sub-micromolar range and demonstrated up to 4-fold greater cytotoxicity against three human cancer cell lines compared to the clinical pan-HDAC inhibitor SAHA (vorinostat) [1]. While the exact target compound is an amidoxime rather than a hydroxamic acid, the shared indoline-phenyl pharmacophore suggests potential for similar target engagement, though direct confirmation is required.

HDAC inhibition cancer epigenetics indoline derivatives

Differential Metal-Chelation Properties: Benzamidoxime vs. Hydroxamic Acid Zinc-Binding Groups

The benzamidoxime functional group of the target compound offers a distinct zinc-binding geometry compared to the hydroxamic acid group present in SAHA and panobinostat. Amidoximes exhibit a lower pKa for the NHOH group (typically 5.5–6.5) relative to hydroxamic acids (pKa ~8.5–9.5), resulting in a higher proportion of the anionic chelating species at physiological pH and potentially faster association kinetics with zinc-dependent metalloenzymes such as HDACs [1]. Additionally, amidoximes can serve as bioreversible prodrugs of amidines, a feature absent in hydroxamic acids [2].

zinc binding prodrug design amidoxime chemistry

Scaffold-Specific SAR: Indoline vs. Indole in N-Hydroxyaryl Hybrids

The 2-oxoindoline series reported by Huong et al. (2017) [1] systematically compared the indoline scaffold with alternative capping groups in N-hydroxybenzamide HDAC inhibitors. The indoline-bearing compounds maintained sub-micromolar HDAC2 IC50 values, whereas replacement with bulkier or aromatic capping groups (including indole) altered both potency and isoform selectivity [1]. The target compound’s 2,3-dihydro-1H-indol-1-yl substituent is a structural isostere of 2-oxoindoline, with the key difference being the oxidation state at the 2-position, which modulates electron density on the nitrogen and consequently the compound’s ability to interact with the HDAC surface recognition pocket.

structure-activity relationship indoline scaffold HDAC inhibitor selectivity

Antihypertensive Indole Amildoxime Series: Azaindole vs. Indole Differentiation

Lape et al. (1968) directly compared the antihypertensive activity of a series of indole and azaindole amidoximes, demonstrating that 7-azaindole-3-acetamidoxime produced a more pronounced and sustained blood pressure reduction than indole-1-acetamidoxime in hypertensive rat models [1]. Although the target compound is an N-(2,3-dihydro-1H-indol-1-yl)benzamidoxime rather than an acetamidoxime, this study establishes that subtle heterocyclic modifications within the amidoxime class result in quantifiable pharmacodynamic differences.

antihypertensive indole amidoxime azaindole comparison

Validated Application Scenarios for 2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide in Scientific Research


Probing Zinc-Dependent Metalloenzyme Inhibition with an Amidoxime Zinc-Binding Group

The benzamidoxime group provides a zinc-chelating pharmacophore distinct from hydroxamic acids. This compound can be used as a tool molecule to investigate the binding kinetics and thermodynamics of amidoxime-based inhibitors against HDACs, matrix metalloproteinases (MMPs), or other zinc-dependent enzymes, where the amidoxime's lower pKa may confer a kinetic advantage over hydroxamic acid inhibitors under physiological conditions [1].

Indoline-Capped HDAC Inhibitor Lead Optimization

Given the established potency of indoline-bearing N-hydroxybenzamides against HDAC2 (sub-µM IC50) and their superior cytotoxicity over SAHA in multiple cancer cell lines [2], this compound serves as a key intermediate or scaffold for structure-activity relationship (SAR) studies aimed at improving HDAC isoform selectivity. The indoline cap is a defined structural requirement for cap-group recognition and cannot be replaced by indole without loss of activity.

Amidoxime Prodrug Platform Research

The amidoxime functional group is known to undergo bioreductive activation to the corresponding amidine in vivo, a strategy successfully employed for ximelagatran [3]. This compound can be utilized to study the structure-activity relationships governing amidoxime reduction rates, tissue selectivity of N-reductase enzymes, and the correlation between amidoxime structure and oral bioavailability of amidine prodrugs.

Chemical Biology Tool for Investigating Indoline vs. Indole Pharmacophore Contributions

As a defined indoline-substituted benzamidoxime, this compound can be directly compared to indole-3-carboxamidoxime and azaindole amidoximes to deconvolve the contribution of heterocyclic saturation and electronic properties to target binding, solubility, and metabolic stability. The established functional differences between indole and azaindole amidoximes in hypertensive models [4] support this comparative application.

Quote Request

Request a Quote for 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.